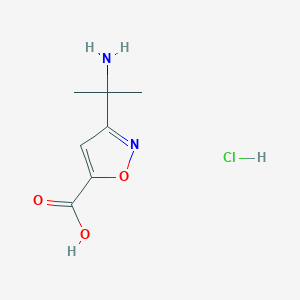

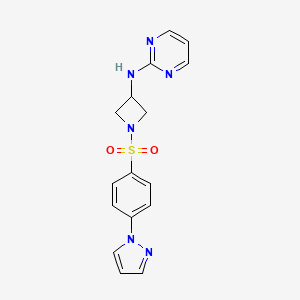

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

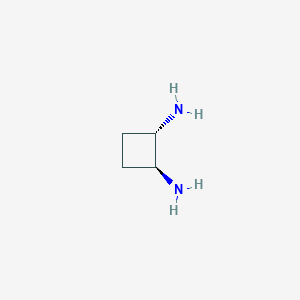

This compound is a chemical with the molecular weight of 206.63 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H .Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid demonstrates the utility of related compounds in creating biologically active triazole scaffolds. A protocol using ruthenium-catalyzed cycloaddition enables the preparation of these scaffolds, which are significant in pharmaceutical chemistry for developing compounds with potential HSP90 inhibitory activity, showcasing an application in drug discovery (Ferrini et al., 2015).

A Facile Synthesis Approach

A novel synthetic route to 2-aminopropane-1,2,3-tricarboxylic acid, highlighting a methodological advancement in organic synthesis, presents an application in simplifying the production of complex organic molecules. This synthesis involves a one-pot procedure, underlining the relevance in streamlining chemical synthesis processes (Nizovtsev & Bovin, 2021).

Synthesis of Pyridyl Polyheterocyclic Compounds

Research involving the synthesis of pyridyl polyheterocyclic compounds containing s-triazole and oxadiazole subunits illustrates the compound's role in generating new molecular structures with antibacterial properties. This synthesis pathway provides insights into the development of new antibacterial agents, highlighting the importance of such chemical structures in addressing microbial resistance (Hu, Li, & Huang, 2006).

Safe Generation and Utilization of Hydrazoic Acid

The safe and efficient use of hydrazoic acid in a continuous flow reactor for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides demonstrates the compound's application in high-risk chemical processes. This method highlights the potential for safely conducting reactions with explosive reagents, contributing to safer chemical synthesis protocols (Gutmann et al., 2012).

Synthesis of Functionalized Amino Acid Derivatives

The synthesis and evaluation of functionalized amino acid derivatives for anticancer activity illustrate the compound's application in medicinal chemistry. By creating new pharmacophores, this research contributes to the discovery of potential anticancer agents, emphasizing the role of synthetic chemistry in therapeutic development (Kumar et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-3-4(6(10)11)12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNSZWISMSPWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

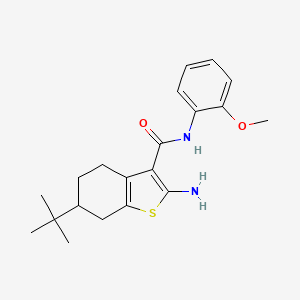

![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2784470.png)

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2784481.png)

![Tert-butyl 3-(2-hydroxypropan-2-yl)-3-[(prop-2-enoylamino)methyl]azetidine-1-carboxylate](/img/structure/B2784484.png)